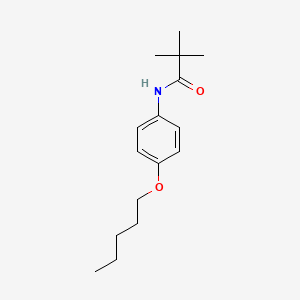
N-(4-(Pentyloxy)phenyl)pivalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(pentyloxy)phenyl)pivalamide is a chemical compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase, making it a candidate for research in neurodegenerative diseases.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Vorbereitungsmethoden
The synthesis of N-(4-(pentyloxy)phenyl)pivalamide typically involves the reaction of pivaloyl chloride with 4-(pentyloxy)aniline in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
N-(4-(pentyloxy)phenyl)pivalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wirkmechanismus
The mechanism of action of N-(4-(pentyloxy)phenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
N-(4-(pentyloxy)phenyl)pivalamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)carbamothioyl)pivalamide: This compound has a similar structure but contains a carbamothioyl group instead of a pentyloxy group.
N-(4-methoxyphenyl)pivalamide: This compound has a methoxy group instead of a pentyloxy group. It exhibits different chemical reactivity and biological activity.
The uniqueness of N-(4-(pentyloxy)phenyl)pivalamide lies in its specific pentyloxy substitution, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(4-pentoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-5-6-7-12-19-14-10-8-13(9-11-14)17-15(18)16(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHOXDMKEHZWCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














